molecular formula C16H23N3O3S B2614857 2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide CAS No. 1356782-67-6

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide

Cat. No.: B2614857
CAS No.: 1356782-67-6
M. Wt: 337.44
InChI Key: IBQNVMZJYSXRCN-UHFFFAOYSA-N
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Description

2-[4-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide is a synthetic compound of significant research interest due to its hybrid structure incorporating sulfonamide, acetamide, and piperidine pharmacophores. The sulfonamide functional group is extensively documented for its broad spectrum of biological activities, including antimicrobial and anticancer properties . Acetamide-linked compounds are likewise known for their diverse applications in medicinal chemistry research . This particular molecule is designed with a lipophilic (E)-2-(4-methylphenyl)ethenyl) tail, which may enhance its ability to interact with hydrophobic regions of biological targets. The piperidine-1-yl-acetamide moiety serves as a hydrophilic linker, potentially contributing to solubility and binding interactions with enzyme active sites. This structural combination is characteristic of compounds investigated as potential enzyme inhibitors, such as dihydrofolate reductase (DHFR), a key target in anticancer and antimicrobial drug discovery . Researchers can leverage this compound as a key intermediate or lead molecule in various biochemical and pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-13-2-4-14(5-3-13)8-11-23(21,22)18-15-6-9-19(10-7-15)12-16(17)20/h2-5,8,11,15,18H,6-7,9-10,12H2,1H3,(H2,17,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQNVMZJYSXRCN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide , also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Sulfonamide group : Known for its antibacterial properties.
  • Piperidine ring : Imparts structural rigidity and may influence receptor binding.
  • Aromatic ring : Contributes to hydrophobic interactions with biological targets.

Molecular Formula

C17H20N2O3SC_{17}H_{20}N_2O_3S

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes by mimicking substrate structures, particularly in metabolic pathways involving amino acids and neurotransmitters.
  • Receptor Modulation : It may act on specific receptors such as serotonin or dopamine receptors, influencing neurotransmission and potentially offering therapeutic effects in mood disorders.

Table 1: Potential Biological Targets

Target TypeExample TargetsExpected Effects
EnzymesCarbonic anhydraseAntibacterial activity
ReceptorsSerotonin receptorsModulation of mood and anxiety
Ion ChannelsVoltage-gated sodium channelsInfluence on neuronal excitability

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

Case Study: Antibacterial Efficacy

A study demonstrated that a related sulfonamide compound showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections resistant to conventional antibiotics .

Antidepressant Effects

The modulation of serotonin receptors suggests potential antidepressant properties. Preliminary studies have indicated that compounds with similar structures can enhance serotonin levels in synaptic clefts, leading to improved mood regulation.

Case Study: Serotonin Modulation

In a controlled study involving animal models, administration of sulfonamide derivatives resulted in increased serotonin levels and reduced depressive-like behaviors .

Anti-inflammatory Activity

Sulfonamides have also been explored for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.

Research Findings

In vitro studies have shown that related compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating potential applications in inflammatory diseases .

Comparison with Similar Compounds

Ethenyl-Linked Heterocycles

describes N-(4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl)acetamide , which replaces the 4-methylphenyl group with a benzothiazole ring. Benzothiazole’s electron-withdrawing nature may reduce sulfonamide stability or alter π-π stacking interactions compared to the electron-donating methyl group in the target compound .

Piperidine vs. Piperazine Derivatives

details 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide, which substitutes piperidine with piperazine.

Terminal Functional Group Modifications

reports a carboximidamide-terminated analogue, 4-[(2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxo-3-(piperidin-1-yl)propyl]benzene-1-carboximidamide.

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Core Structure Aromatic Substituent Terminal Group Key Property
Target Compound Piperidin-1-yl 4-Methylphenyl (E)-ethenyl Acetamide High lipophilicity; predicted enhanced membrane permeability
(4-methylphenyl) Quinazolin-4-yl 4-Methylphenyl Acetamide IC₅₀ = 1119.44 nM (T-type calcium channels)
Piperazin-1-yl Phenyl (E)-ethenyl Phenylsulfanyl-acetamide Piperazine increases solubility; no activity data
Piperidin-1-yl 4-Methylphenyl Carboximidamide Enhanced hydrogen bonding; unconfirmed potency

Research Implications and Gaps

While structural parallels suggest the target compound may exhibit favorable pharmacokinetic and pharmacodynamic properties, direct experimental validation is lacking. Future studies should prioritize:

  • Synthesis and IC₅₀ determination against relevant targets (e.g., ion channels, kinases).
  • Comparative solubility and logP measurements to assess piperidine vs. piperazine trade-offs.
  • Metabolic stability assays to evaluate the acetamide group’s susceptibility to hydrolysis.

Q & A

Q. What are the key steps in synthesizing this compound, and how is purity ensured?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonylation and acetamide coupling. Critical steps include:

  • Sulfonylation : Reaction of the piperidine intermediate with a sulfonyl chloride derivative under anhydrous conditions .
  • Acetamide formation : Coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Purity is ensured using thin-layer chromatography (TLC) to monitor reaction progress and recrystallization or column chromatography for purification. Final characterization employs NMR (1H/13C), IR spectroscopy , and mass spectrometry (MS) to confirm structural integrity .

Q. Which spectroscopic methods are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., piperidine protons at δ 1.5–3.0 ppm, sulfonamide NH at δ 7.0–8.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy : Detects sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .

Q. What solubility properties influence in vitro assay design?

The compound’s solubility varies with solvents:

  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Aqueous buffers : May require sonication or co-solvents (e.g., <5% DMSO) for biological assays . Poor solubility in water necessitates pre-formulation studies using techniques like dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Temperature control : Maintain <0°C during sulfonylation to minimize side reactions .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfonamide or ethenyl groups .
  • Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) . Advanced purification via preparative HPLC resolves stereochemical impurities, which are common in piperidine derivatives .

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR/IR may arise from:

  • Tautomerism : Sulfonamide NH protons exhibit variable chemical shifts depending on solvent .
  • Residual solvents : Use deuterated solvents and lyophilization to eliminate interference.
  • Polymorphism : X-ray crystallography or solid-state NMR can differentiate crystalline forms .

Q. What strategies identify biological targets and mechanisms of action?

  • Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Enzyme inhibition assays : Test against kinase or protease panels (e.g., ATP-dependent enzymes due to sulfonamide’s ATP-mimetic properties) .
  • Molecular docking : Predict interactions with receptors (e.g., COX-2 or histone deacetylases) using software like AutoDock .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess binding affinity .
  • Scaffold hopping : Replace piperidine with morpholine or pyrrolidine to evaluate ring size impact .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted protein degradation .

Q. What are common challenges in synthesizing sulfonamide-containing compounds?

  • Oxidation of sulfur : Use antioxidants (e.g., BHT) during storage .
  • Byproduct formation : Monitor for disulfides or sulfonic acids via LC-MS .
  • Steric hindrance : Optimize reaction time and molar ratios for bulky substituents .

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